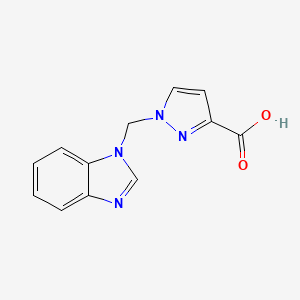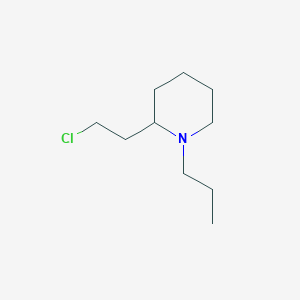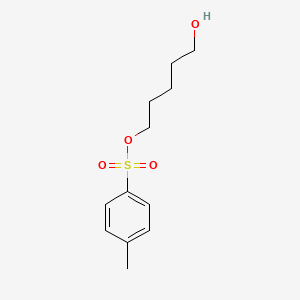
1,5-戊二醇单甲苯磺酸酯
描述
1,5-Pentanediol is an organic compound with the formula HO(CH2)5OH . This viscous colorless liquid is used as a plasticizer and also forms polyesters that are used as emulsifying agents and resin intermediates . It is produced by the hydrogenation of glutaric acid and its derivatives .
Synthesis Analysis
1,5-Pentanediol can be produced from furfural, a chemical derived from renewable hemicellulose (biomass) sources such as wood and crop wastes . The production process involves multiple steps including hydrogenation, dehydration, hydration, and subsequent hydrogenation . The productivity of 1,5-Pentanediol is maximized when Co2+ species partially substitute Mg2+ species in parent LDH, yielding promising pentanediol yields under mild reaction conditions .Molecular Structure Analysis
The molecular formula of 1,5-Pentanediol is C5H12O2 . The average mass is 104.148 Da and the monoisotopic mass is 104.083733 Da .Chemical Reactions Analysis
The one-pot production of 1,5-Pentanediol from sustainable sources (furfural) is a key reaction to compete with existing fossil sources . This work provides new evidence on the influence of the starting reagent, the features of layered double hydrotalcite (LDH)-derived catalysts in the form of mixed metal oxides (MMO) and of reaction conditions on the productivity of 1,5-PDO under batch conditions .Physical And Chemical Properties Analysis
1,5-Pentanediol has a melting point of -18°C and a boiling point of 239°C . The density is 0.9941 g/mL at 20°C .科学研究应用
One-Pot Production from Furfural
1,5-Pentanediol (1,5-PDO) can be produced from furfural, a sustainable source, in a one-pot process . This process is key to compete with existing fossil sources . The productivity of 1,5-PDO under batch conditions can be influenced by the starting reagent, the features of layered double hydrotalcite (LDH)-derived catalysts in the form of mixed metal oxides (MMO), and reaction conditions .
Catalysts for Furfural Conversion
The conversion of furfural to 1,5-PDO can be optimized using catalysts. For instance, Co 2+ species partially substituting Mg 2+ species in parent LDH can yield promising pentanediol yields under mild reaction conditions .
Production of Polyesters and Polyurethanes
1,5-PDO is of notable interest in the polymer industry as it allows the manufacture of polyesters and polyurethanes via a more economic and sustainable pathway than analogues, such as 1,4-butanediol and 1,6-hexanediol .
Synthesis of 1,5-Pentanediol Diacrylate (PDDA)
1,5-PDO can be used to synthesize 1,5-pentanediol diacrylate (PDDA), a multifunctional acrylic monomer for use in UV and EB cure formulations . PDDA produced from 1,5-PDO could replace hexanediol diacrylate (HDDA), a widely used acrylic monomer in UV/EB cure formulations .
Use in UV and EB Cure Formulations
Incorporating 1,5-PDO into UV/EB cure formulations presents an opportunity for significant cost savings while improving the sustainability of UV/EB curable products .
Replacement for Oil-Based Diols
Pyran’s renewable 1,5-PDO is expected to be able to quickly replace two oil-based diols – 1,5-PDO and 1,6-hexanediol (1,6-HDO) – across a wide variety of applications and market segments .
作用机制
Target of Action
The primary target of 1,5-Pentanediol, 1-(4-methylbenzenesulfonate) is the production of various resin types . It is used in the production of polyester and polyurethane resins, specifically polyester polyol and polycarbonate diol . The compound’s flexibility and adhesive properties are valuable in these applications .
Mode of Action
1,5-Pentanediol, 1-(4-methylbenzenesulfonate) interacts with its targets by contributing to the balance between hardness and flexibility, adhesion, weatherability, or hydrolysis resistance . This interaction results in the production of polyester and polyurethane resins that have desirable properties for various applications .
Biochemical Pathways
It is known that the compound is involved in the production of polyester and polyurethane resins . The downstream effects of these pathways include the creation of materials with a good balance between hardness and flexibility, adhesion, weatherability, or hydrolysis resistance .
Pharmacokinetics
The compound’s use in the production of various resin types suggests that it has desirable properties for this application
Result of Action
The result of the action of 1,5-Pentanediol, 1-(4-methylbenzenesulfonate) is the production of polyester and polyurethane resins with desirable properties . These resins have a good balance between hardness and flexibility, adhesion, weatherability, or hydrolysis resistance . This makes them suitable for use in various applications, including coatings and adhesives .
安全和危害
未来方向
1,5-Pentanediol presents a promising new molecule for the UV and EB cure industry . It can be used to synthesize 1,5-pentanediol diacrylate (PDDA) as a potential replacement for hexanediol diacrylate (HDDA), a widely used acrylic monomer in UV/EB cure formulations . Incorporating 1,5-Pentanediol into UV/EB cure formulations presents an opportunity for significant cost savings while improving the sustainability of UV/EB curable products .
属性
IUPAC Name |
5-hydroxypentyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4S/c1-11-5-7-12(8-6-11)17(14,15)16-10-4-2-3-9-13/h5-8,13H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTVUXJUYZCSQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201253250 | |
| Record name | 1,5-Pentanediol, 1-(4-methylbenzenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201253250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95769-37-2 | |
| Record name | 1,5-Pentanediol, 1-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95769-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Pentanediol, 1-(4-methylbenzenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201253250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine](/img/structure/B3175513.png)
![(S)-1-(5-Methylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine](/img/structure/B3175526.png)
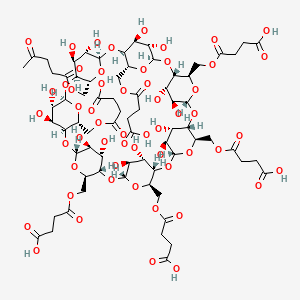
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(3-phenylpiperazin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3175560.png)
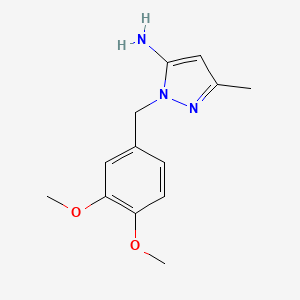
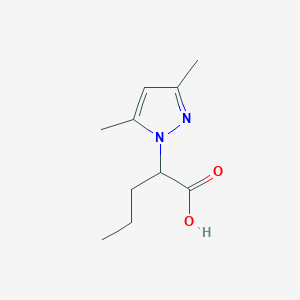
![1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol](/img/structure/B3175581.png)
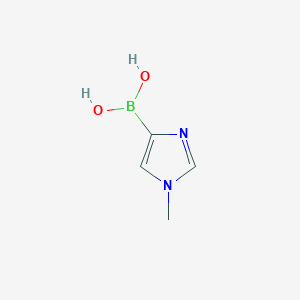
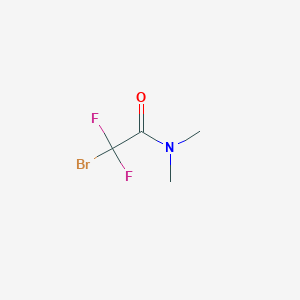
![3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3175605.png)
